4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved through the cyclization of appropriate diamines.
Introduction of the thiazole ring: This step might involve the reaction of the piperazine derivative with a thiazole precursor under specific conditions.
Fluoroisonicotinoyl group attachment: The final step could involve the acylation of the piperazine-thiazole intermediate with 3-fluoroisonicotinic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or thiazole rings.
Reduction: Reduction reactions might target the carbonyl group in the piperazin-2-one moiety.
Substitution: The fluoro group on the isonicotinoyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluoro position.
Scientific Research Applications
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluoroisonicotinoyl group could enhance binding affinity to certain molecular targets, while the thiazole and piperazine rings might contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloroisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(3-Bromoisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(3-Methylisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
Uniqueness
The presence of the fluoro group in 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets compared to its chloro, bromo, or methyl analogs.
Biological Activity
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FN3O2 with a molecular weight of 223.20 g/mol. The compound features a piperazine ring substituted with a thiazole moiety and a fluorinated pyridine carbonyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H10FN3O2 |
Molecular Weight | 223.20 g/mol |
CAS Number | 1485611-41-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process usually includes the formation of the piperazine ring followed by the introduction of the thiazole and pyridine functionalities through condensation reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various piperazine derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have shown significant inhibitory effects against cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as anticancer agents .
Antibacterial Activity
Piperazine derivatives have been extensively studied for their antibacterial properties. Compounds exhibiting similar structural characteristics have demonstrated effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to antitumor and antibacterial activities, some derivatives have shown promise in reducing inflammation. This is particularly relevant in conditions like arthritis where inflammation plays a crucial role in disease progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Key SAR Insights:
- Pyridine and Thiazole Substituents: The presence of these heterocycles enhances binding affinity to biological targets.
- Piperazine Ring: This moiety is essential for activity; modifications can lead to variations in potency.
Case Studies
Several studies have evaluated similar compounds in vitro and in vivo:
- Antitumor Evaluation : A study assessed the cytotoxic effects of piperazine derivatives on breast cancer cells, revealing that certain substitutions significantly increased efficacy compared to standard chemotherapeutics .
- Antibacterial Testing : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the thiazole ring could enhance antimicrobial activity .
Properties
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-10-7-15-2-1-9(10)12(20)17-4-5-18(11(19)8-17)13-16-3-6-21-13/h1-3,6-7H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWGJLXFONUFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=NC=C2)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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